3-Ethyl-2-hydrazino-7-methoxyquinoline hydrochloride
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Overview
Description
3-Ethyl-2-hydrazino-7-methoxyquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-hydrazino-7-methoxyquinoline hydrochloride typically involves the reaction of 3-ethyl-7-methoxyquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-hydrazino-7-methoxyquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted quinoline compounds .
Scientific Research Applications
3-Ethyl-2-hydrazino-7-methoxyquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-hydrazino-7-methoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-hydrazinoquinoline
- 7-Methoxyquinoline
- 2-Hydrazinoquinoline
Uniqueness
Compared to similar compounds, 3-Ethyl-2-hydrazino-7-methoxyquinoline hydrochloride is unique due to the presence of both the ethyl and methoxy groups on the quinoline ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H16ClN3O |
---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
(3-ethyl-7-methoxyquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-3-8-6-9-4-5-10(16-2)7-11(9)14-12(8)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
InChI Key |
ZPAFDCUDLWVTGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)OC)NN.Cl |
Origin of Product |
United States |
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